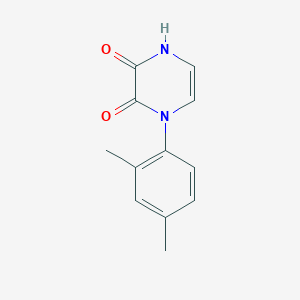

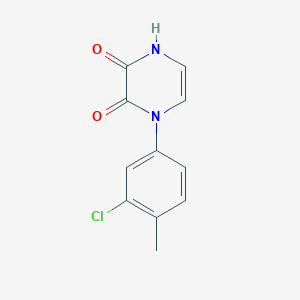

1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4-Dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione, also known as DMPT, is a heterocyclic compound that is used in a variety of scientific research applications. It is a highly versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological effects, and lab experiments. DMPT is a relatively new compound, and its potential is still being explored.

Scientific Research Applications

- Additionally, it plays a crucial role in the synthesis of polymers such as poly(methyl methacrylate) (PMMA) , poly(vinyl chloride) (PVC) , and poly(ethylene terephthalate) (PET) . These polymers find applications in plastics, fibers, and packaging materials .

- N-(2,4-Dimethylphenyl)formamide could be relevant in such studies, either as a reference compound or as part of a broader metabolomic analysis .

- N-(2,4-Dimethylphenyl)formamide might find application as a reference compound in TLC experiments. Its migration distance on a TLC plate can be compared to that of other compounds for identification .

Organic Synthesis and Polymer Production

Pesticide Research and Development

Thin-Layer Chromatography (TLC)

Mechanism of Action

Target of Action

It is structurally similar to amitraz , which is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .

Mode of Action

Based on its structural similarity to amitraz, it may also act as an alpha-adrenergic agonist and interact with octopamine receptors . This interaction can lead to overexcitation, paralysis, and death in insects .

Biochemical Pathways

Amitraz, a structurally similar compound, is known to inhibit monoamine oxidases and prostaglandin synthesis . This suggests that 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione might also affect these pathways.

Result of Action

Based on the effects of amitraz, it may cause overexcitation, leading to paralysis and death in insects .

properties

IUPAC Name |

4-(2,4-dimethylphenyl)-1H-pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-4-10(9(2)7-8)14-6-5-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJDCIMXXBNENO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CNC(=O)C2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylprop-2-enamide](/img/structure/B6488767.png)

![1,3-dimethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6488778.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B6488792.png)

![1-(4-chloro-2-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6488802.png)

![6-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B6488807.png)

![2-{2,4-dioxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B6488812.png)

![7-cyclohexyl-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6488818.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488829.png)

![3-(3-methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6488850.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide](/img/structure/B6488868.png)